2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7Cl3N2O4. This compound is characterized by the presence of three chlorine atoms, a methoxy group, and a nitro group attached to a phenyl ring, along with an acetamide group. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methoxy-5-nitroaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: The major product is 2,2,2-trichloro-N-(2-methoxy-5-aminophenyl)acetamide.
Hydrolysis: The major product is 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetic acid.
Scientific Research Applications
2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(2-methoxy-5-aminophenyl)acetamide
- 2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetic acid
- N-(2-methoxy-5-nitrophenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both electron-withdrawing groups (nitro and chlorine) and an electron-donating group (methoxy) on the phenyl ring. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable for various research applications .
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMLGUQNZEOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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